5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₁₂H₁₇ClO₃S and a molecular weight of 276.78 g/mol. It is characterized by a tert-butyl group and an ethoxy group attached to a benzene ring, making it a significant compound in organic synthesis and medicinal chemistry. The compound is known for its reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various
The sulfonyl chloride group in 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride makes it highly reactive. Key reactions include:
Synthesis of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride typically involves:
5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride has several applications:
Interaction studies involving 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride are crucial for understanding its reactivity and potential biological effects. These studies often focus on:
Several compounds share structural similarities with 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Tert-butyl-2-methoxybenzene-1-sulfonyl chloride | 88041-83-2 | 0.98 |
| 4-Tert-butylbenzenesulfonyl chloride | 15084-51-2 | 0.98 |
| 3-Isopropylbenzene-1-sulfonyl chloride | 71530-58-0 | 0.98 |
| 4-Isopropylbenzenesulfonyl chloride | 54997-90-9 | 0.96 |
| 4-(tert-Pentyl)benzene-1-sulfonyl chloride | 169677-20-7 | 0.94 |
| 4-Ethylbenzene-1-sulfonyl chloride | 16712-69-9 | 0.93 |
These compounds exhibit similar functionalities but differ in substituent groups on the benzene ring, which may influence their reactivity and biological activity. The unique combination of tert-butyl and ethoxy groups in 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride contributes to its distinct properties compared to these similar compounds .
The synthesis of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride follows established chlorosulfonation mechanisms for aromatic ether derivatives, with specific considerations for the steric and electronic effects of the tert-butyl substituent [8] [9]. The fundamental mechanism involves electrophilic aromatic substitution where chlorosulfonic acid serves as both the sulfonating agent and chlorine source [10] [15].
The chlorosulfonation mechanism proceeds through a two-stage electrophilic aromatic substitution process [8] [9]. In the initial stage, the aromatic ring attacks sulfur trioxide or protonated sulfur trioxide as the electrophile, forming a sigma complex intermediate [15]. The ethoxy group at the 2-position provides electron-donating effects through resonance, activating the benzene ring toward electrophilic attack [11] [15]. The tert-butyl group at the 4-position contributes additional electron density through inductive effects while providing steric hindrance that influences regioselectivity [14] [26].
The first equivalent of chlorosulfonic acid converts the aromatic substrate to the corresponding sulfonic acid intermediate with concurrent hydrogen chloride evolution [8]. Subsequently, a second equivalent of chlorosulfonic acid reacts with the sulfonic acid to produce the desired sulfonyl chloride and sulfuric acid [8] [15]. This two-step mechanism requires careful control of stoichiometry to achieve optimal conversion efficiency [18] [21].
The presence of the ethoxy substituent significantly influences the reactivity profile compared to unsubstituted benzene derivatives [22] . Electron-donating alkoxy groups increase the electron density of the aromatic ring, facilitating electrophilic attack by sulfur trioxide species [11] [15]. The tert-butyl group provides additional activation through hyperconjugation effects while simultaneously introducing steric constraints that affect the orientation of incoming electrophiles [14] [30].
Regioselectivity in the chlorosulfonation reaction is governed by the combined electronic and steric effects of both substituents [26] [31]. The ethoxy group directs sulfonation primarily to the ortho and para positions relative to its attachment point, while the bulky tert-butyl group creates steric hindrance that favors sulfonation at less crowded positions [26] [38].
Optimization of the chlorosulfonation reaction requires systematic evaluation of multiple parameters including temperature, reagent stoichiometry, and reaction time [5] [18]. Research demonstrates that maintaining reaction temperatures below 60 degrees Celsius minimizes side reactions and decomposition pathways [18] [19]. Lower temperatures also reduce the formation of undesired disulfide byproducts that can complicate purification procedures [16] [27].
The molar ratio of chlorosulfonic acid to aromatic substrate significantly affects both yield and selectivity [5] [18]. Studies indicate that a 3:1 to 3.2:1 molar ratio of chlorosulfonic acid to substrate provides optimal conversion while minimizing overreaction [18] [38]. Excess chlorosulfonic acid beyond this ratio does not improve yields substantially but increases the formation of polysubstituted products [26] [40].
Temperature control represents the most critical parameter in sulfonyl chloride synthesis from aromatic ethers [18] [19]. Optimal reaction temperatures range from 10 to 60 degrees Celsius, with lower temperatures favoring selective monosulfonation over multiple substitution reactions [5] [18]. At temperatures below 10 degrees Celsius, reaction rates become impractically slow, while temperatures above 60 degrees Celsius promote decomposition and side reactions [18] [35].
The exothermic nature of chlorosulfonation reactions necessitates careful temperature management through controlled addition rates and external cooling [19] [35]. Research indicates that dropwise addition of chlorosulfonic acid over 60 to 90 minutes maintains temperature control while ensuring complete substrate conversion [22] [37]. Ice-water bath cooling provides adequate temperature regulation for laboratory-scale syntheses [5] [18].
Chlorosulfonation reactions typically proceed in neat chlorosulfonic acid or with minimal solvent addition [18] [21]. Dichloromethane serves as an effective reaction medium for temperature-sensitive substrates, providing better heat dissipation than neat acid conditions [22] [37]. The choice of solvent significantly influences reaction selectivity and product isolation procedures [17] [27].
Anhydrous conditions are essential for successful sulfonyl chloride formation, as water competes with the aromatic substrate for chlorosulfonic acid and reduces overall efficiency [35] [36]. Traces of moisture lead to premature hydrolysis of both the chlorosulfonic acid reagent and the desired sulfonyl chloride product [35] [37]. Proper exclusion of atmospheric moisture through inert gas blanketing or desiccant drying maintains reaction integrity [19] [35].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Chlorosulfonic acid ratio | 3.0-3.2 equivalents | 75-85% yield | [18] |
| Reaction temperature | 10-60°C | Maximum selectivity | [5] [18] |
| Addition time | 60-90 minutes | Minimizes side reactions | [22] |
| Reaction time | 1-3 hours | Complete conversion | [18] [37] |
The stoichiometric requirements for chlorosulfonation reflect the two-step mechanism where each equivalent of chlorosulfonic acid serves a distinct function [8] [18]. The first equivalent effects sulfonation to form the sulfonic acid intermediate, while the second equivalent converts this intermediate to the sulfonyl chloride [8] [21]. Additional chlorosulfonic acid beyond the theoretical minimum compensates for competing hydrolysis reactions and ensures complete conversion [18] [40].
Monitoring chlorosulfonation progress requires analytical techniques that distinguish between starting material, sulfonic acid intermediates, and the final sulfonyl chloride product [25] [37]. Thin-layer chromatography provides real-time reaction monitoring using sodium iodide-acetone spray for sulfonyl chloride detection [27]. High-performance liquid chromatography offers quantitative analysis of reaction mixtures with mobile phase compositions of methanol-water ratios optimized for substrate separation [32].
Gas evolution serves as a qualitative indicator of reaction progress, with hydrogen chloride generation marking the initial sulfonation phase [18] [36]. Cessation of gas evolution typically coincides with complete consumption of the aromatic substrate and formation of the sulfonic acid intermediate [18] [37]. Subsequent heating or extended reaction times promote conversion to the sulfonyl chloride product [18] [40].
The isolation of sulfonyl chlorides from chlorosulfonation reaction mixtures requires careful handling to prevent hydrolysis and decomposition [37] [40]. The standard isolation procedure involves controlled addition of the reaction mixture to ice-water, followed by organic solvent extraction [18] [37]. Ethyl acetate provides superior extraction efficiency compared to other solvents due to its intermediate polarity and chemical inertness toward sulfonyl chlorides [38] [27].
Sequential washing of the organic extract removes residual mineral acids and water-soluble impurities [37] [38]. Washing with dilute sodium carbonate solution neutralizes trace acids while maintaining the integrity of the sulfonyl chloride product [38] [40]. Subsequent washing with water and saturated sodium chloride solution removes remaining ionic contaminants and facilitates phase separation [18] [38].
Crystallization represents the preferred purification method for solid sulfonyl chlorides due to its effectiveness in removing both ionic and organic impurities [17] [37]. The choice of crystallization solvent significantly affects crystal size, purity, and recovery yield [17] [37]. Chlorinated hydrocarbons such as dichloromethane provide good solubility for most aromatic sulfonyl chlorides while maintaining chemical inertness [37] [40].
Temperature-controlled crystallization improves crystal quality and reduces occlusion of impurities [37] [40]. Cooling crystallization solutions to temperatures between negative 5 and positive 20 degrees Celsius promotes formation of well-defined crystals with reduced surface area for impurity incorporation [37] [38]. Aging the crystallization mixture for 30 minutes to several hours allows crystal growth and improves filtration characteristics [37].
| Purification Method | Yield Range | Purity Achievement | Processing Time |
|---|---|---|---|
| Direct crystallization | 70-85% | 95-98% | 2-4 hours |
| Recrystallization | 60-75% | 98-99% | 4-8 hours |
| Column chromatography | 65-80% | 99% | 6-12 hours |
| Distillation | 75-90% | 96-99% | 3-6 hours |
Column chromatography provides an alternative purification method for sulfonyl chlorides that resist crystallization or require exceptional purity [17] [27]. Silica gel chromatography using chloroform or dichloromethane elution effectively separates sulfonyl chlorides from sulfonic acid impurities [17] [27]. However, the potential for hydrolysis during chromatographic purification necessitates rapid processing and anhydrous conditions [17] [27].
Vacuum distillation offers another purification option for thermally stable sulfonyl chlorides [18] [21]. Distillation at reduced pressure minimizes thermal decomposition while achieving excellent separation from non-volatile impurities [18] [40]. Collection of the desired fraction at temperatures around 150 degrees Celsius under pressures of negative 0.098 megapascals provides pure sulfonyl chloride products [18].
Yield optimization in sulfonyl chloride synthesis requires systematic attention to multiple factors including reaction stoichiometry, temperature control, and workup procedures [18] [40]. Maintaining anhydrous conditions throughout the entire process prevents hydrolytic losses that significantly reduce final yields [35] [37]. Use of freshly distilled chlorosulfonic acid and dried glassware minimizes water-induced decomposition [19] [35].
Recovery and recycling of hydrogen chloride gas generated during the reaction provides additional economic benefits while reducing environmental impact [18] [19]. Absorption of hydrogen chloride in water produces hydrochloric acid solutions suitable for other synthetic applications [18] [19]. This approach transforms a waste stream into a valuable byproduct while improving the overall process economics [18] [40].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride through distinct spectral signatures. The proton nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals in the 7.0-8.0 parts per million region, reflecting the substituted benzene ring system [1] [2]. The tert-butyl substituent appears as a singlet at approximately 1.3-1.4 parts per million, integrating for nine protons, consistent with the C(CH₃)₃ functionality. The ethoxy group manifests through characteristic splitting patterns, with the methyl component appearing as a triplet at 1.2-1.3 parts per million and the methylene protons as a quartet at 4.0-4.2 parts per million [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with signals distributed across the 110-160 parts per million range. The quaternary carbon bearing the tert-butyl group exhibits a characteristic downfield shift due to steric and electronic effects. The sulfonyl carbon appears significantly deshielded, typically around 140-150 parts per million, reflecting the electron-withdrawing nature of the SO₂Cl functionality [1] [2].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The sulfonyl chloride moiety exhibits two distinct sulfur-oxygen stretching vibrations: an asymmetric stretch at 1350-1400 cm⁻¹ and a symmetric stretch at 1150-1200 cm⁻¹ [3] [4]. These frequencies are consistent with other benzenesulfonyl chloride derivatives and reflect the highly polarized nature of the sulfur-oxygen bonds.
The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the aromatic carbon-hydrogen bending modes manifest around 800-900 cm⁻¹. The tert-butyl group contributes characteristic aliphatic carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ range, with the quaternary carbon environment producing distinctive fingerprint region absorptions [3] [4].
Ultraviolet-visible spectroscopic examination reveals electronic transitions characteristic of substituted aromatic systems. The primary absorption bands occur in the 250-300 nanometer region, corresponding to π→π* transitions within the benzene ring system [5]. The electron-donating ethoxy substituent shifts these transitions to longer wavelengths through mesomeric effects, while the electron-withdrawing sulfonyl chloride group provides opposing influences.
Charge transfer transitions between the aromatic ring and the sulfonyl chloride functionality contribute additional absorption features in the near-ultraviolet region. The tert-butyl substituent, being electronically neutral, primarily influences the spectrum through steric perturbations of the aromatic system planarity [5].
Table 1: Spectroscopic Characteristics of 5-Tert-butyl-2-ethoxybenzene-1-sulfonyl Chloride
| Spectroscopic Technique | Characteristic Features | Key Observations |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons (7.0-8.0 ppm), tert-butyl group (1.3-1.4 ppm), ethoxy group (1.2-4.2 ppm) [1] [2] | Clear resolution of substituent patterns |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (110-160 ppm), sulfonyl carbon (140-150 ppm) | Quaternary carbon effects evident |
| Infrared Spectroscopy | S=O stretching (1350-1400, 1150-1200 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹) [3] [4] | Characteristic sulfonyl chloride fingerprint |
| Ultraviolet-Visible Spectroscopy | π→π* transitions (250-300 nm), charge transfer bands [5] | Electronic effects of substituents |
The thermal stability of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride follows patterns established for related aromatic sulfonyl chlorides. Based on comparative analysis with structurally similar compounds, thermal decomposition initiates at temperatures above 100-130°C under standard atmospheric conditions [6] [7] [8]. The presence of the electron-donating ethoxy group may provide slight stabilization compared to electron-deficient analogues, while the bulky tert-butyl substituent introduces steric strain that could facilitate decomposition.
Temperature-dependent stability studies of related compounds demonstrate that sulfonyl chlorides generally exhibit decreasing stability with increasing temperature, following Arrhenius kinetics [8] [9]. The decomposition onset temperature serves as a critical parameter for synthetic applications and storage considerations.
Thermal decomposition of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride proceeds through homolytic cleavage mechanisms characteristic of sulfonyl chlorides. The primary pathway involves simultaneous cleavage of the carbon-sulfur and sulfur-chlorine bonds, leading to extrusion of sulfur dioxide and formation of free radical intermediates [8] [9].
The decomposition mechanism can be represented as a concerted process where both the C-S and S-Cl bonds undergo homolytic fission. This simultaneous bond cleavage is supported by the relatively low activation energy observed for sulfonyl chloride decomposition reactions and the negative activation entropy values characteristic of concerted mechanisms [8] [9].
The thermal decomposition of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride generates several primary products through radical pathways. Sulfur dioxide represents the major inorganic product, formed through the extrusion mechanism. The organic products include tert-butyl radicals, which can undergo further reactions including hydrogen abstraction, dimerization, or fragmentation [6] [8] [9].
The ethoxybenzene framework may undergo various radical-mediated transformations, including hydrogen abstraction from the ethoxy group, aromatic ring reactions, or formation of dimeric products through radical coupling reactions. The specific product distribution depends on reaction conditions, including temperature, atmosphere, and the presence of radical scavengers [6] [8] [9].
Table 2: Thermal Stability Parameters
| Parameter | Value/Description | Temperature Range |
|---|---|---|
| Decomposition Onset [6] [7] [8] | 100-130°C | Initial decomposition |
| Primary Mechanism [8] [9] | Homolytic C-S and S-Cl bond cleavage | Above decomposition temperature |
| Major Products [6] [8] [9] | SO₂, tert-butyl radicals, ethoxybenzene derivatives | Variable with conditions |
| Storage Stability [3] [10] [11] | Stable below +30°C in dry conditions | Room temperature range |
The solubility behavior of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride in polar protic solvents reflects the compound's ability to engage in hydrogen bonding interactions and dipolar associations. In ethanol, the compound exhibits good solubility due to favorable interactions between the polar sulfonyl chloride functionality and the protic solvent molecules [12] [13] [14] [3]. The ethoxy substituent enhances compatibility with alcoholic solvents through structural similarity.
Methanol provides similar solvation characteristics, though the smaller alcohol may exhibit slightly different solubility parameters. The presence of the bulky tert-butyl group introduces steric considerations that may affect packing efficiency in the solution phase [12] [13] [14] [3].
Polar aprotic solvents demonstrate excellent solvation properties for 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride due to their ability to stabilize the polar sulfonyl functionality without competing hydrogen bonding. Acetone provides highly favorable solubility characteristics, with the ketone functionality effectively solvating the sulfonyl chloride moiety through dipolar interactions [12] [14] [15].
Dimethyl sulfoxide and dimethylformamide represent additional polar aprotic solvents that exhibit strong solvation capabilities, though their use requires consideration of potential reactivity with the sulfonyl chloride functionality under certain conditions [12] [14] [15].
Halogenated solvents, particularly dichloromethane and chloroform, demonstrate excellent solubility for 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride. These solvents provide favorable interactions through dipolar associations and van der Waals forces, while their relatively low nucleophilicity minimizes unwanted side reactions with the reactive sulfonyl chloride functionality [12] [13] [14].
Diethyl ether and other ethereal solvents exhibit good solubility characteristics, with the ether oxygen providing weak coordination to the sulfur center. Aromatic solvents such as benzene and toluene demonstrate moderate to good solubility, enhanced by π-π interactions between the aromatic systems [13] [3] [4].
The compound exhibits complete insolubility in water due to its hydrophobic character and the reactivity of the sulfonyl chloride functionality toward nucleophilic attack by water molecules. Upon contact with water, hydrolysis occurs rapidly, producing hydrochloric acid and the corresponding sulfonic acid [12] [13] [3] [4]. This reactivity necessitates anhydrous conditions for storage and handling.
Table 3: Solubility Profile in Organic Solvents
| Solvent Category | Representative Solvents | Solubility | Mechanism |
|---|---|---|---|
| Polar Protic [12] [13] [14] [3] | Ethanol, Methanol | Good | Hydrogen bonding, dipolar interactions |
| Polar Aprotic [12] [14] [15] | Acetone, DMSO | Excellent | Dipolar solvation without competition |
| Halogenated [12] [13] [14] | Dichloromethane, Chloroform | Excellent | van der Waals forces, dipolar interactions |
| Ethereal [13] [3] [4] | Diethyl ether, THF | Good | Weak coordination, dipolar associations |
| Aromatic [13] [3] | Benzene, Toluene | Moderate-Good | π-π interactions, London forces |
| Aqueous [12] [13] [3] [4] | Water | Insoluble (Reactive) | Hydrolysis to HCl and sulfonic acid |